LogP (Lipophilicity) Differentiation: Target Compound vs. 4-Ethoxy Analog
The target compound (4-hydroxy derivative) exhibits a significantly lower computed LogP (4.2842) compared to its 4-ethoxy analog (CAS 61183-55-9, LogP = 5.3284) . This difference of approximately 1.04 log units indicates that the target compound is considerably less lipophilic, which can translate to improved aqueous solubility and potentially different membrane permeability characteristics, a crucial factor in drug discovery and agrochemical development.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 4.2842 |
| Comparator Or Baseline | 4-Ethoxy-2,6-diphenyl-1,4λ5-oxaphosphinine 4-oxide (CAS 61183-55-9), LogP = 5.3284 |
| Quantified Difference | ΔLogP = 1.0442 (lower for target compound) |
| Conditions | Computed LogP values from vendor datasheets; computational method unspecified. |
Why This Matters
Lipophilicity is a primary determinant of a compound's ADME properties; a lower LogP for the target compound suggests better aqueous solubility and a potentially different in vivo distribution profile, which is critical for selecting the appropriate scaffold in drug discovery programs.
